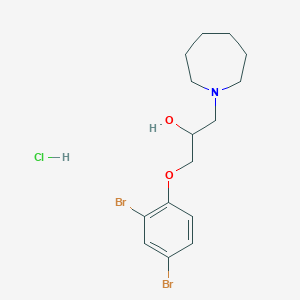
1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C15H22Br2ClNO2 and its molecular weight is 443.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H20Br2N2O
- Molecular Weight : 392.15 g/mol
- CAS Number : 324065-66-9
The presence of the azepane ring and dibromophenoxy moiety is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including insecticidal, antimicrobial, and anti-inflammatory properties. The biological activity of this compound can be inferred from studies on related compounds.
Insecticidal Activity
A study on related dibromophenoxy compounds highlighted their effectiveness against Aedes aegypti larvae, a vector for several viral diseases. For instance, the compound demonstrated larvicidal activity with LC50 values indicating significant potency compared to traditional insecticides like temephos .
| Compound | LC50 (μM) | LC90 (μM) |
|---|---|---|
| Temephos | <10.94 | - |
| This compound | TBD | TBD |
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties. For example, derivatives of dibromophenoxy have been tested against various bacterial strains with varying degrees of effectiveness. While specific data on this compound is limited, its structural similarities suggest potential efficacy against pathogens.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of any new compound. Related studies have indicated that certain dibromophenoxy derivatives exhibit low cytotoxicity in human cell lines, even at high concentrations. For instance, a compound tested at concentrations up to 5200 μM showed no cytotoxic effects on human peripheral blood mononuclear cells .
Case Study 1: Larvicidal Efficacy
In a controlled study evaluating the larvicidal properties of dibromophenoxy compounds, researchers found that modifications to the aromatic ring significantly affected potency. The study concluded that specific substituents could enhance biological activity while maintaining low toxicity to non-target organisms.
Case Study 2: Antimicrobial Potential
Another investigation into related compounds revealed that modifications in the azepane structure could lead to enhanced antimicrobial activity against resistant bacterial strains. This suggests that further exploration of this compound could yield important insights into its therapeutic applications.
特性
IUPAC Name |
1-(azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO2.ClH/c16-12-5-6-15(14(17)9-12)20-11-13(19)10-18-7-3-1-2-4-8-18;/h5-6,9,13,19H,1-4,7-8,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVNZMDGYCBJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














